molecular formula C10H13NSi B13773774 2-Trimethlysilanylbenzonitrile

2-Trimethlysilanylbenzonitrile

Cat. No.: B13773774
M. Wt: 175.30 g/mol
InChI Key: FSTZAERATRQAGK-UHFFFAOYSA-N
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Description

2-Trimethlysilanylbenzonitrile is an organic compound with the molecular formula C10H13NSi. It is characterized by the presence of a trimethylsilyl group attached to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethlysilanylbenzonitrile typically involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

C6H5CN+(CH3)3SiClC6H4(Si(CH3)3)CN+HCl\text{C}_6\text{H}_5\text{CN} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{C}_6\text{H}_4\text{(Si(CH}_3\text{)}_3\text{)CN} + \text{HCl} C6​H5​CN+(CH3​)3​SiCl→C6​H4​(Si(CH3​)3​)CN+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Trimethlysilanylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution: Reagents such as halides and nucleophiles are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products:

    Substitution: Products include various substituted benzonitriles.

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

Scientific Research Applications

2-Trimethlysilanylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Trimethlysilanylbenzonitrile involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

    Benzonitrile: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in its alkyne functionality.

    Trimethylsilylbenzene: Similar in structure but lacks the nitrile group.

Uniqueness: 2-Trimethlysilanylbenzonitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H13NSi

Molecular Weight

175.30 g/mol

IUPAC Name

2-trimethylsilylbenzonitrile

InChI

InChI=1S/C10H13NSi/c1-12(2,3)10-7-5-4-6-9(10)8-11/h4-7H,1-3H3

InChI Key

FSTZAERATRQAGK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1C#N

Origin of Product

United States

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